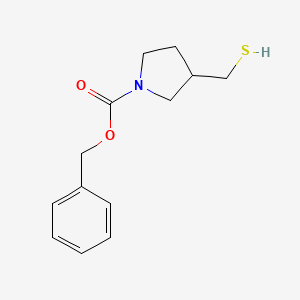

Benzyl 3-(mercaptomethyl)pyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

benzyl 3-(sulfanylmethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2S/c15-13(14-7-6-12(8-14)10-17)16-9-11-4-2-1-3-5-11/h1-5,12,17H,6-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMMWUFBUDSWXEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CS)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(mercaptomethyl)pyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.

Introduction of the Mercaptomethyl Group: The mercaptomethyl group can be introduced via a nucleophilic substitution reaction using a thiol reagent.

Esterification: The final step involves the esterification of the carboxyl group with benzyl alcohol under acidic conditions to form the benzyl ester.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

Oxidation: The mercaptomethyl group can undergo oxidation to form a sulfoxide or sulfone.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The benzyl ester group can be substituted with other ester groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Benzyl alcohol derivatives.

Substitution: Various ester or functional group derivatives.

Scientific Research Applications

Benzyl 3-(mercaptomethyl)pyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive mercaptomethyl group.

Medicine: Explored for its potential therapeutic properties, particularly in the development of novel drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 3-(mercaptomethyl)pyrrolidine-1-carboxylate involves its interaction with various molecular targets:

Molecular Targets: The mercaptomethyl group can form covalent bonds with thiol groups in proteins, potentially altering their function.

Pathways Involved: The compound may affect cellular pathways involving redox reactions and protein modification.

Comparison with Similar Compounds

Key Substituents and Functional Groups:

Photocatalytic Approaches:

- Benzyl 3-((furan-2-ylmethyl)amino)pyrrolidine-1-carboxylate (6n): Synthesized via photocatalysis (Method A) using TRIP thiol and catalyst A, yielding 29% as a rotameric mixture .

- Benzyl 3-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate (8): Prepared via Boc protection using di-tert-butyl dicarbonate under photocatalytic conditions .

- Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate : Manufactured under GMP guidelines, emphasizing purity for pharmaceutical use .

Salt Formation:

- Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride: Synthesized as a hydrochloride salt (95% purity) for enhanced stability and solubility .

Biological Activity

Benzyl 3-(mercaptomethyl)pyrrolidine-1-carboxylate, also known as (S)-2-Mercaptomethyl-pyrrolidine-1-carboxylic acid benzyl ester, is a compound of significant interest due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in pharmacology, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C13H17NO2S

CAS Number: 101250-73-1

The compound features a pyrrolidine ring, a mercaptomethyl group, and a benzyl ester functional group. The presence of sulfur in the mercaptomethyl group is particularly noteworthy as it imparts unique chemical reactivity and biological properties.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition: The mercaptomethyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity or altering protein function.

- Antioxidant Properties: Compounds containing thiol groups are known for their antioxidant capabilities, which may help mitigate oxidative stress in biological systems.

- Metabolic Pathway Influence: Its structural similarity to biologically active molecules allows it to influence metabolic pathways, possibly exhibiting pharmacological effects.

Biological Activity and Applications

This compound has been explored for various applications in biological research:

1. Pharmaceutical Development:

- This compound may serve as a lead compound for drug development targeting specific diseases due to its biological activity and ability to interact with diverse molecular targets.

2. Enzyme Mechanisms:

- It is utilized in studies investigating enzyme mechanisms and pathways involving sulfur-containing compounds, enhancing our understanding of biochemical processes.

3. Antimicrobial Activity:

- Preliminary studies suggest potential antimicrobial properties, although specific data on its efficacy against various pathogens remain limited.

Table 1: Summary of Biological Activities

Case Study: Enzymatic Interaction

A study focused on the interaction of this compound with specific enzymes revealed that the compound could inhibit enzyme activity through competitive inhibition mechanisms. The research highlighted the importance of the mercaptomethyl group in facilitating these interactions.

Q & A

Basic Research Questions

Q. What are the standard synthetic strategies for preparing benzyl pyrrolidine carboxylate derivatives with thiol-containing substituents?

- Methodological Answer : Multi-step synthesis typically involves (1) constructing the pyrrolidine ring via cyclization or reductive amination, (2) introducing the mercaptomethyl group via nucleophilic substitution or thiol-ene reactions, and (3) protecting the thiol group (e.g., using trityl or acetamide) to prevent oxidation during subsequent steps. Purification via silica gel chromatography (hexane/ethyl acetate gradients) is critical for isolating intermediates and final products .

Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of benzyl pyrrolidine carboxylates?

- Methodological Answer :

- NMR : H and C NMR identify proton environments (e.g., pyrrolidine ring protons at δ 1.5–3.5 ppm) and confirm ester/mercaptomethyl groups.

- IR : Peaks at ~1700 cm (C=O stretch of carboxylate) and ~2550 cm (S-H stretch, if unprotected) are diagnostic.

- Mass Spectrometry : High-resolution MS validates molecular weight (±1 ppm). For example, [M+H]+ for CHNOS would be ~288.1000 .

Q. How should researchers handle and store thiol-functionalized pyrrolidine derivatives to prevent oxidation?

- Methodological Answer :

- Use inert atmospheres (N/Ar) during synthesis and storage.

- Add antioxidants (e.g., BHT at 0.1% w/v) to solutions.

- Store solids at –20°C in amber vials under desiccant. Liquids should be aliquoted to minimize freeze-thaw cycles .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for introducing the mercaptomethyl group?

- Methodological Answer :

- DFT Calculations : Model transition states to predict regioselectivity in substitution reactions (e.g., SN2 vs. radical pathways).

- Solvent Screening : Use COSMO-RS to identify solvents that stabilize intermediates (e.g., DMF for polar transition states).

- Kinetic Studies : Monitor reaction progress via in-situ IR to adjust temperature/pH for maximal thiol incorporation .

Q. What strategies resolve contradictions in reported biological activities of structurally similar pyrrolidine derivatives?

- Methodological Answer :

- SAR Analysis : Compare substituent effects (e.g., mercaptomethyl vs. hydroxymethyl) on target binding using molecular docking.

- Orthogonal Assays : Validate activity via SPR (binding affinity) and cell-based assays (e.g., IC in enzyme inhibition).

- Meta-Analysis : Aggregate data from PubChem or ChEMBL to identify outliers caused by assay variability (e.g., differences in cell lines) .

Q. How do steric and electronic effects of the mercaptomethyl group influence pyrrolidine ring conformation and reactivity?

- Methodological Answer :

- X-ray Crystallography : Determine ring puckering (e.g., envelope vs. twist conformations) and S–C bond angles.

- Dynamic NMR : Measure ring inversion barriers in solvents of varying polarity.

- Reactivity Profiling : Compare nucleophilic substitution rates with methyl- or methoxy-substituted analogs .

Q. What are the best practices for scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Chiral Catalysts : Use asymmetric hydrogenation (e.g., Ru-BINAP complexes) for pyrrolidine ring formation.

- Continuous Flow Systems : Minimize racemization by reducing residence time at high temperatures.

- Chiral HPLC : Monitor purity (>99% ee) with columns like Chiralpak IG-3 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.